2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole

Description

Systematic IUPAC Nomenclature and Structural Representation

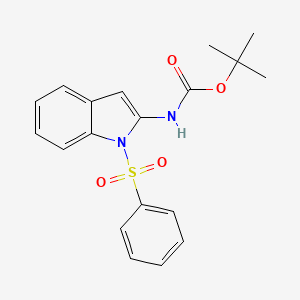

The systematic IUPAC name for this compound is tert-butyl N-[1-(benzenesulfonyl)indol-2-yl]carbamate . This nomenclature reflects its structural components:

- A tert-butoxycarbonyl (Boc) protecting group attached to an amino moiety.

- A phenylsulfonyl group at the 1-position of the indole ring.

- An indole core substituted at the 2-position with the Boc-protected amine.

The structural representation is validated by spectroscopic and crystallographic data. Key identifiers include:

Common Synonyms and Registry Identifiers

This compound is referenced under multiple synonyms and registry numbers across chemical databases:

Molecular Formula and Weight Analysis

The compound has the molecular formula C₁₉H₂₀N₂O₄S , with a calculated molecular weight of 372.4 g/mol . A detailed mass analysis is provided below:

The molecular weight and formula align with its synthetic utility as a protected indole derivative in organic synthesis, particularly in peptide coupling and heterocyclic chemistry. The Boc group enhances solubility in nonpolar solvents, while the phenylsulfonyl moiety stabilizes the indole ring against electrophilic substitution.

Properties

IUPAC Name |

tert-butyl N-[1-(benzenesulfonyl)indol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-19(2,3)25-18(22)20-17-13-14-9-7-8-12-16(14)21(17)26(23,24)15-10-5-4-6-11-15/h4-13H,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDRYBOXMHGNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique indole structure with a tert-butoxycarbonylamino group and a phenylsulfonyl moiety. This configuration enhances its reactivity and biological properties, making it a valuable candidate for drug development.

Structural Formula

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate the activity of enzymes or receptors involved in various disease pathways, including:

- Enzyme Inhibition : The compound may inhibit key enzymes associated with inflammatory responses and cancer cell proliferation.

- Receptor Modulation : It can bind to receptors, altering their activity and leading to therapeutic effects.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves disrupting microtubule assembly and triggering apoptotic pathways.

Case Study: Anticancer Activity

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | Induces apoptosis |

| A549 (Lung) | 7.5 | Microtubule disruption |

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. It has shown effective inhibition against various viral strains, particularly HIV.

Case Study: Antiviral Activity

| Virus Type | IC50 Value (mM) | Notes |

|---|---|---|

| HIV | 0.18 | Significant selectivity |

Cholinesterase Inhibition

The compound has also been investigated for its inhibitory effects on cholinesterase enzymes, which are crucial for Alzheimer's disease treatment. Preliminary results indicate potent inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Case Study: Cholinesterase Inhibition

| Enzyme Type | IC50 Value (μM) | Therapeutic Implications |

|---|---|---|

| Acetylcholinesterase | 0.05 | Potential Alzheimer's treatment |

| Butyrylcholinesterase | 0.07 | Cognitive disorder treatment |

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Activity Type | IC50 Value | Notes |

|---|---|---|---|

| This compound | Antiviral | 0.18 mM | Effective against HIV |

| 3-Bromoimidazo[1,2-a]pyridine | AChE Inhibition | 0.05 μM | Potential Alzheimer's treatment |

| N-(Pyridin-2-yl)amide | Anticancer | 10 μM | Induces apoptosis in breast cancer cells |

Comparison with Similar Compounds

Comparison with Similar Compounds

Protective Groups on Indole Nitrogen

The choice of protective group on the indole nitrogen significantly influences reactivity and synthetic utility:

- Phenylsulfonyl vs. p-Methoxyphenylsulfonyl :

- Phenylsulfonyl (as in the target compound) enables efficient magnesiation at C2/C3 positions, facilitating subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

- p-Methoxyphenylsulfonyl enhances electron density at the indole core, promoting anion formation at C2 for nucleophilic reactions but may reduce electrophilic substitution rates compared to phenylsulfonyl .

- Benzyl or Tosyl Groups :

Reactivity in Cross-Coupling Reactions

- 1-(Benzyl)indole Derivatives :

- 3-Bromo-1-(phenylsulfonyl)indole :

Stability and Handling

- Boc Group Stability: The Boc-protected amino group in the target compound is stable under basic and nucleophilic conditions but hydrolyzes in acidic media (e.g., TFA), enabling selective deprotection .

- Phenylsulfonyl vs. Benzyl: Phenylsulfonyl groups are resistant to hydrogenolysis, unlike benzyl groups, making them preferable for multi-step syntheses involving catalytic hydrogenation .

Research Findings and Data Tables

Table 1: Comparison of Protective Group Effects on Indole Reactivity

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole typically involves:

- Protection of the indole nitrogen with a phenylsulfonyl group.

- Introduction of the tert-butoxycarbonyl (Boc) protected amino substituent at the 2-position of the indole ring.

- Careful control of reaction conditions to maintain the stability of both protecting groups.

Starting Materials and Key Intermediates

- 1-(Phenylsulfonyl)indole : The indole nitrogen is first protected by sulfonylation using phenylsulfonyl chloride, which stabilizes the nitrogen and facilitates selective functionalization at other positions.

- tert-Butoxycarbonyl-protected amino precursors : The Boc group protects the amino functionality during subsequent transformations.

Typical Synthetic Procedure

A representative preparation involves the following steps:

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dry THF | Maintains anhydrous conditions |

| Temperature | −78 °C during lithiation; room temp for Boc addition | Low temp prevents side reactions |

| Base | n-Butyllithium (2.5 M in hexane) | 1.5 equivalents typically used |

| Electrophile | Di-tert-butyl dicarbonate (Boc2O) | 2 equivalents to ensure full conversion |

| Quenching agent | Saturated ammonium chloride solution | Neutralizes excess base |

| Workup | Extraction with DCM, washing with brine | Removes inorganic impurities |

| Purification | Flash chromatography | Yields high purity product (>95%) |

Alternative Synthetic Routes and Variations

- Use of Triisopropylsilyl (TIPS) Protection: In some procedures, the indole nitrogen is initially protected with triisopropylsilyl chloride (TIPS-Cl) before Boc-amination and subsequent phenylsulfonylation. This multi-step approach can improve regioselectivity and yield but requires additional deprotection steps.

- Flow Microreactor Systems: Modern synthesis may employ flow microreactor technology to enhance reaction control, improve yields, and maintain product stability during the introduction of sensitive groups like Boc and phenylsulfonyl.

- Bromination and Subsequent Functionalization: Bromination at the 3-position of the indole ring using N-bromosuccinimide (NBS) can precede lithiation and Boc-amination to enable further functionalization, although this is more relevant to substituted derivatives.

Research Findings and Yields

- A multi-step synthesis starting from 4-nitroindole reported yields of Boc-protected intermediates in the range of 60-80% per step, with final purification yielding this compound at approximately 60-70% overall yield.

- The use of n-butyllithium at −78 °C followed by Boc2O addition is critical for high regioselectivity and suppression of side reactions.

- Purification by flash chromatography typically affords the compound with ≥95% purity, suitable for use as a synthetic intermediate in medicinal chemistry.

Summary Table of Key Synthetic Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Indole N-sulfonylation | Phenylsulfonyl chloride, triethylamine, DCM | 80-90 | Protects indole nitrogen |

| Directed lithiation at C-2 | n-Butyllithium (1.5 equiv), THF, −78 °C | — | Forms 2-lithio intermediate |

| Boc-amination | Di-tert-butyl dicarbonate (2 equiv), RT | 70-80 | Introduces Boc-protected amino group |

| Workup and purification | Saturated NH4Cl, DCM extraction, flash chromatography | — | Final product ≥95% purity |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of sulfonylation and Boc protection. The tert-butyl group appears as a singlet at ~1.3 ppm (¹H), while sulfonyl protons are absent due to electron withdrawal .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O of Boc) and ~1350/1150 cm⁻¹ (S=O stretching) confirm functional groups .

How does the phenylsulfonyl group influence the reactivity of the indole core in electrophilic substitution reactions?

Basic

The phenylsulfonyl group at the 1-position deactivates the indole ring by electron withdrawal, directing electrophiles (e.g., halogens, nitrating agents) to the 4- and 6-positions. This contrasts with unsubstituted indole, where electrophilic substitution occurs preferentially at the 3-position. Controlled bromination or nitration requires Lewis acids (e.g., FeCl₃) to moderate reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.